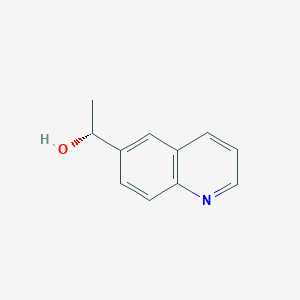

(R)-1-(Quinolin-6-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(1R)-1-quinolin-6-ylethanol |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3/t8-/m1/s1 |

InChI Key |

UMURLTMHEJCHCA-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)N=CC=C2)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CC=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for R 1 Quinolin 6 Yl Ethan 1 Ol

Functional Group Transformations of the Hydroxyl Moiety

The secondary hydroxyl group in (R)-1-(quinolin-6-yl)ethan-1-ol is a key site for a variety of functional group interconversions. solubilityofthings.com These transformations are crucial for protecting the alcohol, altering its reactivity, or introducing new functionalities for further synthetic elaborations.

Esterification and Etherification for Protection and Further Reactivity

Esterification and etherification are common strategies to protect the hydroxyl group or to introduce a new reactive handle. The protection of the alcohol is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Esterification: The hydroxyl group can be readily converted to an ester. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield (R)-1-(quinolin-6-yl)ethyl acetate (B1210297). These ester protecting groups can be easily removed under basic or acidic conditions.

Etherification: The formation of ethers is another important transformation. For example, reaction with a suitable alkyl halide in the presence of a base like sodium hydride can yield the corresponding ether. Silyl ethers are also commonly used as protecting groups due to their ease of formation and cleavage. nih.gov

These protection/deprotection strategies are fundamental in the synthesis of more complex molecules derived from this compound.

Oxidation Reactions and Stereochemical Implications

Oxidation of the secondary alcohol in this compound affords the corresponding ketone, 1-(quinolin-6-yl)ethan-1-one. epa.gov This transformation is significant as it removes the chiral center at the carbinol carbon.

A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin periodinane oxidations. solubilityofthings.com A reported mild oxidation method for a similar quinoline (B57606) derivative, 2-chloroquinolin-3-yl methanol (B129727), utilized diethyl azodicarboxylate (DEAD) and a catalytic amount of zinc bromide to yield the corresponding aldehyde in high yield. nih.gov

The stereochemical implication of this reaction is the loss of the (R)-configuration at the alcohol carbon. However, the resulting prochiral ketone can be a substrate for subsequent asymmetric reductions to regenerate a chiral alcohol, potentially with the opposite (S)-configuration, or to introduce other chiral functionalities.

Reactions Involving the Quinoline Heterocycle

The quinoline ring system is an aromatic heterocycle that can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as cycloadditions. nih.govslideshare.net The presence of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack. arsdcollege.ac.inresearchgate.net

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

Electrophilic Aromatic Substitution: Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. arsdcollege.ac.inresearchgate.nettutorsglobe.com The preferred positions for electrophilic attack are C5 and C8. quimicaorganica.orgyoutube.com Therefore, reactions such as nitration, halogenation, and sulfonation on this compound would be expected to yield primarily 5- and 8-substituted derivatives. For example, nitration with a mixture of nitric and sulfuric acid would likely produce (R)-1-(5-nitroquinolin-6-yl)ethan-1-ol and (R)-1-(8-nitroquinolin-6-yl)ethan-1-ol. The exact regioselectivity can be influenced by the reaction conditions. For instance, sulfonation of quinoline at 220°C predominantly gives quinoline-8-sulfonic acid, while at 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is the main product. researchgate.net

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. arsdcollege.ac.intutorsglobe.comiust.ac.ir While the starting material does not have a leaving group at these positions, derivatization of the quinoline ring, for instance by N-oxidation followed by treatment with a nucleophile, can lead to substitution. The Chichibabin reaction, involving treatment with sodium amide, typically results in amination at the 2-position. tutorsglobe.com

Pericyclic Reactions and Cycloadditions

Synthesis of Advanced Chiral Building Blocks from this compound

This compound serves as a valuable chiral precursor for the synthesis of more complex and advanced chiral building blocks. researchgate.net These building blocks are of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline motif in biologically active compounds and functional materials. researchgate.netiipseries.org

For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, allowing for nucleophilic displacement with retention or inversion of configuration, depending on the reaction conditions and the nucleophile. This opens up pathways to a variety of other chiral derivatives, such as chiral amines, azides, or thiols. nih.gov The corresponding chiral amine, (R)-1-(quinolin-6-yl)ethan-1-amine, is a known compound. chemscene.comsigmaaldrich.com

Furthermore, the combination of transformations at both the hydroxyl group and the quinoline ring can lead to highly functionalized, polycyclic chiral molecules. rsc.orgresearchgate.net For instance, an initial esterification of the alcohol followed by a regioselective electrophilic substitution on the quinoline ring would yield a bifunctional chiral molecule poised for further synthetic manipulations. The synthesis of various quinoline derivatives with potential antimycobacterial activity, starting from substituted quinolines, highlights the importance of such derivatization strategies. nih.gov The synthesis of chiral derivatizing reagents based on quinoline has also been reported, demonstrating the utility of chiral quinoline scaffolds in asymmetric synthesis and analysis. researchgate.net

Table of Reaction Examples:

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Acetyl chloride, pyridine | (R)-1-(Quinolin-6-yl)ethyl acetate | Esterification |

| This compound | Dess-Martin periodinane | 1-(Quinolin-6-yl)ethan-1-one | Oxidation |

| This compound | HNO₃, H₂SO₄ | (R)-1-(5-Nitroquinolin-6-yl)ethan-1-ol and (R)-1-(8-Nitroquinolin-6-yl)ethan-1-ol | Electrophilic Nitration |

| This compound | 1. TsCl, pyridine; 2. NaN₃ | (S)-6-(1-Azidoethyl)quinoline | Nucleophilic Substitution (with inversion) |

Investigating Structure-Reactivity Relationships in Derivatives

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Understanding the relationship between structural modifications and reactivity is crucial for designing novel synthetic pathways and for the targeted development of compounds with specific chemical properties. This section explores how alterations to the quinoline core and the chiral ethanol (B145695) side chain influence the molecule's reactivity, drawing upon established principles of organic chemistry and findings from studies on related quinoline derivatives.

The reactivity of these derivatives is primarily governed by the electronic properties of the quinoline ring system and the nature of the substituents it bears. The quinoline moiety is an electron-deficient aromatic system, a characteristic that significantly influences the reactivity of its functional groups. For instance, the nitrogen atom in the quinoline ring can be protonated or alkylated, and it can also activate adjacent positions for nucleophilic substitution. The substituents on the quinoline ring can either enhance or diminish this electron deficiency, thereby modulating the reactivity of the entire molecule.

Furthermore, the hydroxyl group of the ethanol side chain is a key site for chemical transformations. Its reactivity is influenced by the electronic effects of the quinoline ring and any steric hindrance imposed by nearby substituents. Derivatization of this hydroxyl group can lead to a wide array of new compounds with altered chemical and physical properties.

A critical aspect of the structure-reactivity relationship is the influence of substituents on the quinoline ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the quinoline ring can have a profound impact on the reactivity of the molecule. For example, an EDG would increase the electron density on the quinoline ring, potentially making it more susceptible to electrophilic attack and decreasing the acidity of the hydroxyl proton. Conversely, an EWG would decrease the electron density, making the ring more prone to nucleophilic attack and increasing the acidity of the hydroxyl proton.

The following table summarizes the expected effects of different substituents on the reactivity of this compound derivatives:

| Substituent Type | Position on Quinoline Ring | Effect on Electron Density of the Ring | Predicted Impact on Reactivity |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | C2, C4, C8 | Increase | - Decreased susceptibility to nucleophilic attack on the ring.- Increased susceptibility to electrophilic attack on the ring.- Decreased acidity of the hydroxyl proton. |

| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | C2, C4, C5, C7 | Decrease | - Increased susceptibility to nucleophilic attack on the ring. researchgate.net- Decreased susceptibility to electrophilic attack on the ring.- Increased acidity of the hydroxyl proton. |

Research into the synthesis of various quinoline derivatives has provided insights into their structure-reactivity relationships. For instance, studies on the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have shown that the nature of the substituent at the 6-position of the quinoline ring can influence the outcome of subsequent reactions. nih.gov While these studies primarily focus on the biological activity of the final products, the synthetic routes employed offer valuable information about the chemical reactivity of the intermediates.

In one study, the synthesis of various 4-substituted 2-quinolinones and quinolinethiones from 4-chloro-8-methylquinolin-2(1H)-one demonstrated the feasibility of nucleophilic substitution at the C4 position. researchgate.net The presence of the chloro group, an EWG, facilitates the attack of nucleophiles such as thiourea, hydrazines, and amines. researchgate.net This suggests that introducing a suitable leaving group at specific positions on the quinoline ring of this compound could be a viable strategy for further derivatization.

The stereochemistry of the chiral center at the ethanol side chain also plays a role in the reactivity of the derivatives. The (R)-configuration can direct the approach of reagents, potentially leading to diastereoselective reactions. While detailed studies on the impact of this specific chiral center on reactivity are limited, it is a well-established principle in organic synthesis that chiral auxiliaries can influence the stereochemical outcome of reactions.

Advanced Spectroscopic and Structural Characterization of R 1 Quinolin 6 Yl Ethan 1 Ol and Its Stereoisomers

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for assessing the enantiomeric purity of chiral compounds. nih.gov This technique relies on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to their separation. nih.govchromatographyonline.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose. nih.govnih.gov

The direct separation of enantiomers of 1-(Quinolin-6-yl)ethan-1-ol can be effectively achieved using HPLC or GC equipped with a chiral stationary phase (CSP). nih.govchromatographyonline.com The choice of CSP is critical and is based on creating diastereomeric-like interactions with the enantiomers, which may involve hydrogen bonding, π-π stacking, dipole-dipole interactions, or steric hindrance.

For chiral alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. researchgate.netmdpi.com These CSPs, often coated or immobilized on a silica (B1680970) support, can resolve a wide array of racemic compounds. researchgate.net For instance, cellulose and amylose derivatives with phenylcarbamate or benzoate (B1203000) groups create chiral grooves and cavities that allow for stereospecific interactions. The quinoline (B57606) ring and the hydroxyl group of the analyte are key interaction points with these phases.

Gas chromatography on chiral stationary phases is another valuable technique, prized for its high efficiency and sensitivity. nih.govresearchgate.net Cyclodextrin (B1172386) derivatives are common CSPs in GC, where the hydrophobic cavity of the cyclodextrin can include the quinoline part of the molecule, while the hydroxyl groups on the rim of the cyclodextrin can interact with the chiral center of the alcohol, leading to enantioseparation.

The performance of a chiral separation is typically evaluated by the resolution (Rs) and separation factor (α). A higher resolution value indicates a better separation between the two enantiomeric peaks.

Table 1: Representative Chiral Stationary Phases for Alcohol Separation

| CSP Type | Chromatographic Mode | Typical Mobile/Carrier Phase | Principle of Separation |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | HPLC (Normal Phase) | Hexane/Isopropanol (B130326) | Combination of π-π interactions, hydrogen bonding, and steric fit. researchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | HPLC (Normal Phase) | Hexane/Ethanol (B145695) | Similar to cellulose-based CSPs, but with different helical polymer structure. nih.gov |

| Immobilized Polysaccharide Phases | HPLC (Normal & Reversed Phase) | Hexane/Alcohol or Acetonitrile/Water | Covalent bonding to silica allows for a broader range of solvents. mdpi.com |

| Cyclodextrin Derivatives (e.g., Chirasil-DEX) | GC | Helium, Hydrogen | Inclusion complex formation and interactions with the cyclodextrin rim. nih.gov |

| Crown Ethers | HPLC | Aqueous/Organic mixtures | Complexation with the primary amine group (if derivatized). nih.gov |

In cases where direct separation on a CSP is challenging, or to improve detection sensitivity, derivatization of the chiral alcohol is a common strategy. wikipedia.org This involves reacting the alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgwikipedia.org These diastereomers have different physical properties and can often be separated on a standard achiral column. nih.govresearchgate.net

Alternatively, derivatization with an achiral reagent can enhance the interaction with the CSP or improve the analyte's volatility for GC analysis. nih.gov For alcohols, acylation is a frequently used method. nih.gov For example, converting the alcohol to its corresponding acetate (B1210297) or trifluoroacetate (B77799) ester can reduce polarity and improve peak shape and volatility in GC. nih.gov For HPLC, derivatization to form benzoates or picolinates can introduce chromophores that enhance UV detection and provide additional sites for interaction with the CSP. researchgate.net

Table 2: Common Derivatization Strategies for Chiral Alcohols

| Derivatizing Agent | Resulting Derivative | Purpose | Analytical Method |

|---|---|---|---|

| Acetic Anhydride (B1165640) | Acetate ester | Increase volatility, improve peak shape. nih.gov | GC |

| Trifluoroacetic Anhydride | Trifluoroacetate ester | Increase volatility, enhance detection (ECD). nih.gov | GC |

| Benzoyl Chloride | Benzoate ester | Enhance UV detection, provide interaction sites. researchgate.net | HPLC |

| (R)- or (S)-Mosher's Acid Chloride | Mosher's ester | Forms diastereomers for separation on achiral phase. mdpi.com | HPLC, NMR |

| 1-Naphthoyl Chloride | Naphthoate ester | Introduce a strong chromophore for enhanced detection. | HPLC |

Determination of Absolute Configuration

While chromatography can determine the enantiomeric ratio, it does not inherently reveal the absolute configuration (i.e., whether the enantiomer is R or S). For this, spectroscopic methods that are sensitive to the three-dimensional arrangement of atoms are required.

Single-crystal X-ray diffraction (XRD) is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires growing a suitable single crystal of the enantiomerically pure compound. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of electron density and thus the exact spatial arrangement of every atom in the molecule.

By incorporating an atom with anomalous dispersion properties, the absolute structure can be determined, providing an unambiguous assignment of the (R) or (S) configuration. nih.gov While obtaining high-quality crystals can be a challenge, the resulting structural information is unparalleled in its detail and certainty. researchgate.net The crystal structure of a chiral quinolyl alcohol would reveal the precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

Vibrational circular dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.netnih.gov Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.

The process involves measuring the experimental VCD spectrum of the analyte and comparing it to a theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). wikipedia.orgnih.gov A theoretical spectrum is calculated for one of the enantiomers (e.g., the (R)-configuration). researchgate.net If the calculated spectrum matches the experimental spectrum, the absolute configuration is confirmed. nih.gov VCD is particularly advantageous as it provides detailed structural information for molecules in their natural solution state and does not require crystallization. nih.govwhiterose.ac.uk

Electronic circular dichroism (ECD) is another key chiroptical method used to assign absolute configuration. encyclopedia.pub ECD is the differential absorption of left and right circularly polarized ultraviolet or visible light, corresponding to electronic transitions within the molecule. nih.gov The quinoline moiety in 1-(quinolin-6-yl)ethan-1-ol contains a strong chromophore, making it well-suited for ECD analysis.

Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with spectra calculated using time-dependent density functional theory (TD-DFT). nih.govrsc.orgresearchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. researchgate.net By matching the experimental spectrum to the calculated spectrum for either the (R) or (S) enantiomer, the absolute configuration can be confidently assigned. nih.gov

Table 3: Comparison of Methods for Absolute Configuration Determination

| Technique | Principle | Sample State | Advantages | Limitations |

|---|---|---|---|---|

| X-ray Crystallography | X-ray diffraction from a single crystal. nih.gov | Solid (Crystal) | Unambiguous, "gold standard" determination. | Requires high-quality single crystals, which can be difficult to grow. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. wikipedia.org | Solution, Liquid | Provides solution-state conformation; no crystallization needed. nih.gov | Requires quantum chemical calculations; can be complex for flexible molecules. researchgate.net |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. nih.gov | Solution | Highly sensitive for molecules with chromophores; non-empirical. researchgate.net | Requires chromophores near the stereocenter; relies heavily on accurate quantum calculations. rsc.org |

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like 1-(Quinolin-6-yl)ethan-1-ol, while standard ¹H and ¹³C NMR spectra confirm the molecular skeleton, they are inherently identical for both the (R) and (S) enantiomers. Therefore, specialized NMR techniques are required to differentiate between them and thus determine the stereochemistry.

The predicted NMR data for the basic structure of 1-(Quinolin-6-yl)ethan-1-ol, based on analogous compounds such as 1-(naphthalen-2-yl)ethan-1-ol rsc.org and known quinoline chemical shifts uncw.eduuncw.eduresearchgate.net, are presented below. These values serve as a baseline for structural confirmation.

Predicted ¹H and ¹³C NMR Data for 1-(Quinolin-6-yl)ethan-1-ol Predicted chemical shifts (δ) in ppm. Coupling constants (J) in Hz.

¹H NMR (in CDCl₃)| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.85 - 8.95 | dd | J = 4.2, 1.7 |

| H3 | 7.35 - 7.45 | dd | J = 8.2, 4.2 |

| H4 | 8.10 - 8.20 | d | J = 8.2 |

| H5 | 8.05 - 8.15 | d | J = 8.8 |

| H7 | 7.70 - 7.80 | dd | J = 8.8, 2.1 |

| H8 | 8.15 - 8.25 | d | J = 8.8 |

| -CH(OH)- | 5.00 - 5.10 | q | J = 6.5 |

| -CH₃ | 1.55 - 1.65 | d | J = 6.5 |

| -OH | 2.00 - 2.20 | br s | - |

| Carbon | Predicted δ (ppm) |

|---|---|

| C2 | 150.0 - 151.0 |

| C3 | 121.0 - 122.0 |

| C4 | 136.0 - 137.0 |

| C4a | 128.5 - 129.5 |

| C5 | 129.0 - 130.0 |

| C6 | 144.0 - 145.0 |

| C7 | 126.0 - 127.0 |

| C8 | 121.5 - 122.5 |

| C8a | 147.5 - 148.5 |

| -CH(OH)- | 69.5 - 70.5 |

To elucidate the specific stereochemistry at the chiral center, it is necessary to create a diastereomeric environment, which can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with a chiral agent, such as Mosher's acid (MTPA) or an axially chiral benzoic acid (like TBBA), to form two diastereomeric esters. researchgate.netacs.org These diastereomers have distinct physical properties and, therefore, different NMR spectra. The differences in the chemical shifts (Δδ) of protons or other nuclei (e.g., ¹⁹F in MTPA) close to the chiral center can be correlated to the absolute configuration of the alcohol. researchgate.netacs.org

Chiral Solvating Agents (CSAs): The chiral alcohol is dissolved in an NMR solvent containing a chiral solvating agent. nih.govresearchgate.net These agents, which can be complex metal-based compounds or derived from natural products like isohexides, form transient, weak-binding diastereomeric complexes with the (R) and (S) enantiomers. nih.govacs.org This interaction is sufficient to induce small, but measurable, differences in the chemical shifts of the enantiomers, allowing for their direct observation and quantification in the ¹H NMR spectrum. researchgate.netresearchgate.net

For (R)-1-(Quinolin-6-yl)ethan-1-ol, the use of a CSA would be a non-destructive method to confirm its enantiomeric purity. In a hypothetical spectrum of a racemic mixture of 1-(Quinolin-6-yl)ethan-1-ol in the presence of a CSA, one would expect to see a splitting of key signals. The methine proton (-CHOH) and the methyl doublet would be particularly sensitive to the diastereomeric interaction.

Hypothetical ¹H NMR Signal Splitting with a Chiral Solvating Agent

| Proton Signal | Enantiomer | Hypothetical δ (ppm) | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|

| -CH(OH)- | (R) | 5.05 | \multirow{2}{}{0.04} |

| (S) | 5.01 | ||

| -CH₃ | (R) | 1.61 | \multirow{2}{}{0.02} |

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₁NO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected monoisotopic mass is 173.0841 g/mol . sigmaaldrich.com

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fingerprint. The fragmentation pattern can be predicted based on the known behavior of benzylic alcohols and quinoline derivatives. stackexchange.comucalgary.camiamioh.edu

The molecular ion ([M]⁺˙) would be observed at m/z 173. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This α-cleavage is common for secondary alcohols and would result in a stable acylium-type ion at m/z 158.

Loss of water (H₂O): Dehydration is a typical fragmentation for alcohols, leading to a fragment at m/z 155.

Loss of the entire ethanol side chain: Cleavage of the C-C bond between the quinoline ring and the alcohol moiety, leading to a quinolin-6-yl cation at m/z 128.

Formation of the tropylium (B1234903) ion: Similar to benzyl (B1604629) alcohol, rearrangement followed by loss of CO can occur, though fragmentation of the quinoline ring itself (e.g., loss of HCN) is also possible. stackexchange.com

Predicted Mass Spectrometry Fragmentation Data for 1-(Quinolin-6-yl)ethan-1-ol

| m/z | Proposed Ion/Fragment | Neutral Loss |

|---|---|---|

| 173 | [C₁₁H₁₁NO]⁺˙ (Molecular Ion) | - |

| 158 | [M - CH₃]⁺ | •CH₃ |

| 155 | [M - H₂O]⁺˙ | H₂O |

| 129 | [C₉H₇N]⁺˙ (Quinoline radical cation) | C₂H₄O |

Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is also invaluable for impurity profiling. This hybrid technique allows for the separation of volatile impurities from the main compound, with each component being individually analyzed by the mass spectrometer. This can identify starting materials, by-products from the synthesis, or degradation products, ensuring the purity of the this compound sample.

Theoretical and Computational Studies of R 1 Quinolin 6 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (R)-1-(Quinolin-6-yl)ethan-1-ol at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for determining the optimized molecular geometry and electronic structure of molecules like this compound. researchgate.net By approximating the many-electron Schrödinger equation, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d,p) or larger, to achieve a balance between computational cost and accuracy. researchgate.netrsc.org

The electronic structure, once calculated, reveals important information about the molecule's reactivity and properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich quinoline (B57606) ring, while the LUMO may be distributed over the aromatic system, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Table 1: Representative Calculated Geometrical Parameters for a Quinoline Derivative (Note: Data is illustrative for a related quinoline structure, as specific data for this compound is not publicly available.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-O (alcohol) | 1.43 Å |

| Bond Length | C-C (chiral center to methyl) | 1.54 Å |

| Bond Length | C-C (chiral center to quinoline) | 1.52 Å |

| Bond Angle | C-O-H | 109.5° |

| Dihedral Angle | H-O-C-C (methyl) | ~60° (gauche) or ~180° (anti) |

Prediction of Spectroscopic Properties (e.g., NMR, IR, ECD)

Computational methods are invaluable for predicting and interpreting various spectroscopic data for this compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often at the HF or DFT level of theory. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. rsc.orgnih.gov These predictions are instrumental in assigning experimental spectra, especially for complex molecules with overlapping signals. The calculated shifts for the quinoline ring protons and carbons, as well as those of the chiral ethanol (B145695) side chain, can be correlated with experimental data to confirm the structure.

IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical Infrared (IR) spectrum, where the frequencies and intensities of the vibrational modes (e.g., O-H stretch, C-O stretch, aromatic C-H bends) can be visualized and compared with experimental FT-IR data. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy: As a chiral molecule, this compound exhibits a unique Electronic Circular Dichroism (ECD) spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating ECD spectra. nih.govtechnologynetworks.com The calculation of the ECD spectrum is highly sensitive to the molecular conformation. nih.govtechnologynetworks.com Therefore, it is crucial to perform calculations on multiple low-energy conformers and generate a Boltzmann-weighted average spectrum for a meaningful comparison with experimental data. nih.govrsc.org A strong correlation between the predicted and experimental ECD spectra can be used to unequivocally determine the absolute configuration of the chiral center as (R). nih.govtechnologynetworks.com

Table 2: Representative Calculated ¹³C NMR Chemical Shifts for a Quinoline Moiety (Note: Data is illustrative for a related quinoline structure and may vary for the target compound.)

| Carbon Atom (Quinoline Ring) | Calculated Chemical Shift (ppm) |

| C2 | 150.2 |

| C3 | 121.5 |

| C4 | 136.0 |

| C4a | 128.9 |

| C5 | 127.8 |

| C6 | 130.1 |

| C7 | 127.5 |

| C8 | 129.4 |

| C8a | 148.3 |

Conformational Analysis and Energy Landscapes

Computational methods can be used to map the potential energy surface of the molecule by systematically rotating the key dihedral angles, such as the C(quinoline)-C(chiral)-O-H and C(methyl)-C(chiral)-C(quinoline)-H angles. By performing geometry optimizations starting from various initial orientations, a set of stable conformers (local minima on the potential energy surface) can be identified. The relative energies of these conformers can then be calculated with high accuracy, allowing for the determination of their Boltzmann populations at a given temperature. This information is critical for the accurate prediction of spectroscopic properties like NMR and ECD, which are population-weighted averages of the properties of the individual conformers. nih.govuncw.edu

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling can provide a detailed, atomistic understanding of the reaction mechanisms involving this compound. For instance, in a proposed synthesis or transformation of this alcohol, computational chemistry can be used to map the entire reaction pathway. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface, connecting the reactants and products.

By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and rate-determining step of a reaction. Furthermore, methods like Intrinsic Reaction Coordinate (IRC) calculations can verify that a located transition state indeed connects the desired reactants and products. This level of mechanistic insight is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Stereoselectivity Prediction in Asymmetric Syntheses

Computational modeling has become a powerful tool for predicting the stereochemical outcome of asymmetric reactions. In the synthesis of this compound via an asymmetric reduction of 1-(quinolin-6-yl)ethanone, for example, computational methods can be employed to understand the origin of the enantioselectivity.

This involves modeling the interaction of the substrate with a chiral catalyst. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of the reaction can be predicted. The transition state model that correctly predicts the experimentally observed major enantiomer provides valuable insights into the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that govern the stereochemical control. This predictive capability is highly valuable in the rational design of new and more effective asymmetric catalysts.

Molecular Docking and Dynamics (Focus on interaction with non-biological, e.g., catalytic, systems only)

While molecular docking is most commonly associated with biological systems, its principles can be extended to understand the interactions of this compound with non-biological, catalytic systems. For instance, in a catalytic kinetic resolution of a racemic mixture of 1-(quinolin-6-yl)ethan-1-ol, molecular docking could be used to model the binding of both the (R) and (S) enantiomers into the active site of a chiral catalyst (e.g., a lipase (B570770) enzyme or a synthetic chiral metal complex).

Docking algorithms can predict the preferred binding modes and calculate a scoring function that estimates the binding affinity. A significant difference in the binding affinity between the two enantiomers would suggest that one is a better substrate for the catalyst, leading to a successful kinetic resolution.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the substrate-catalyst complex. MD simulations track the movements of all atoms over time, allowing for the analysis of the stability of the docked poses and the crucial intermolecular interactions that stabilize the complex. This detailed understanding of the interactions at the molecular level can guide the modification of the catalyst or the substrate to improve the efficiency and selectivity of the catalytic process.

Role of R 1 Quinolin 6 Yl Ethan 1 Ol As a Chiral Intermediate and Auxiliary

Applications in Asymmetric Synthesis of Complex Molecular Architectures

The synthesis of complex molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral molecules like (R)-1-(Quinolin-6-yl)ethan-1-ol are instrumental in this pursuit, serving multiple roles in asymmetric synthesis.

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis. The inherent chirality of the building block is transferred to the final product, establishing a key stereocenter. This compound is well-suited for this role, particularly in the construction of polycyclic systems. The quinoline (B57606) ring system provides a flat, aromatic core that can be elaborated upon, while the chiral hydroxyl group can be used to introduce other functionalities or to direct the formation of new rings with specific stereochemistry.

For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to build more complex structures. Alternatively, it can be oxidized to a ketone, which can then undergo a variety of carbon-carbon bond-forming reactions. The development of efficient methods to prepare enantiopure polycyclic ethers often relies on the use of such chiral building blocks derived from readily available starting materials. researchgate.net

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. thieme-connect.comwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The effectiveness of a chiral auxiliary lies in its ability to create a chiral environment around the reacting center, leading to the preferential formation of one diastereomer over the other. numberanalytics.com

This compound possesses the necessary features to function as a chiral auxiliary. The chiral alcohol can be esterified with a prochiral carboxylic acid, for example. The resulting ester can then undergo reactions such as enolate alkylation or Diels-Alder cycloadditions. The bulky quinoline group would be expected to effectively shield one face of the reactive intermediate, forcing the incoming reagent to attack from the less sterically hindered face, thereby inducing high diastereoselectivity. researchgate.net The predictable stereochemical outcomes and the potential for high diastereoselectivity make chiral auxiliaries a powerful tool in asymmetric synthesis. numberanalytics.com

Various chiral auxiliaries have been developed and are widely used, such as oxazolidinones and camphor-derived auxiliaries, which are effective in a range of diastereoselective transformations including aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net While specific applications of this compound as a chiral auxiliary are not extensively documented, its structural motifs suggest its potential in this capacity, analogous to other well-established chiral alcohols.

The development of chiral ligands for asymmetric catalysis is a major focus of contemporary organic synthesis. These ligands coordinate to a metal center, creating a chiral catalyst that can promote a wide variety of enantioselective transformations. Chiral alcohols and amino alcohols are common precursors for the synthesis of such ligands. nih.govru.nl

This compound, with its quinoline nitrogen and chiral alcohol, is an excellent candidate for elaboration into chiral ligands. The quinoline nitrogen can act as a coordinating atom for a metal, while the chiral side chain can create the necessary asymmetric environment to induce enantioselectivity. For example, the alcohol could be converted into an amine or a phosphine (B1218219), which could then coordinate to a metal center in conjunction with the quinoline nitrogen to form a bidentate ligand. The synthesis of chiral ligands containing quinoline motifs is an active area of research, with applications in various asymmetric catalytic reactions. rsc.org The synthesis of 2,6-di(quinolin-8-yl)pyridines has been described for the formation of bistridentate Ru(II) complexes, highlighting the utility of the quinoline scaffold in ligand design. nih.gov

Scaffold Diversity and Analogue Synthesis Enabled by this compound

The quinoline ring is considered a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. researchgate.netasianpubs.org The use of this compound as a starting material allows for the generation of a diverse range of analogues with controlled stereochemistry at the position adjacent to the quinoline ring. This is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity.

The synthesis of a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives has been reported as potential antimycobacterial agents. ru.nl This work demonstrates how the core structure of a quinolyl alcohol can be readily modified at both the quinoline ring and the alcohol side chain to produce a library of analogues for biological screening. ru.nl Starting with the enantiomerically pure this compound would provide access to enantiomerically pure libraries of such analogues, which is essential for understanding the stereochemical requirements for biological activity.

Its Significance in the Development of New Synthetic Pathways

The availability of versatile chiral intermediates like this compound is significant for the development of new and efficient synthetic pathways to complex target molecules. sigmaaldrich.com The development of synthetic routes to quinoline derivatives is an area of ongoing research, with both traditional and newer, greener methods being explored. researchgate.net

The synthesis of complex natural products and pharmaceuticals often relies on the strategic use of key chiral building blocks. For example, the antimalarial drug quinine, (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, features a chiral quinoline methanol (B129727) core structure, underscoring the importance of this class of compounds in the synthesis of medicinally relevant targets. mdpi.com Furthermore, a patent describes the use of a chiral inducer in the synthesis of the anti-tuberculosis drug bedaquiline, which contains a quinoline core. This highlights the critical role that chiral quinoline derivatives can play in controlling stereochemistry in the synthesis of complex drugs.

The development of new synthetic pathways often involves the discovery of novel reactions or the application of existing reactions in new contexts. The use of this compound and its derivatives can stimulate the development of new synthetic methodologies for the construction of complex molecules containing the quinoline scaffold.

Emerging Research Directions and Future Perspectives for R 1 Quinolin 6 Yl Ethan 1 Ol

Integration with Machine Learning for Reaction Optimization and Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of asymmetric catalysis by accelerating the discovery and optimization of reactions. azorobotics.comnih.govacs.org These computational tools can predict the enantioselectivity of catalysts, optimize reaction conditions, and even design novel catalysts. azorobotics.comnih.gov

ML models, such as random forests, can be trained on existing experimental data to predict the enantiomeric excess (%ee) of a reaction with impressive accuracy. nih.govnih.gov One study demonstrated a machine learning strategy using 2D molecular descriptors to predict highly selective asymmetric catalysts without the need for computationally expensive quantum chemical calculations. azorobotics.com This approach can significantly reduce the time and resources spent on empirical trial-and-error screening. azorobotics.com

For reaction optimization, ML algorithms can explore a vast parameter space, including solvent choice, temperature, and reactant concentrations, to identify the optimal conditions for yield and cost-effectiveness. chemrxiv.org This has been demonstrated in the machine learning-driven optimization of a photoredox tertiary amine synthesis in a continuous flow setup. chemrxiv.org The integration of ML with automated synthesis platforms creates a powerful closed-loop system for accelerated reaction development. nih.gov

| Machine Learning Application | Methodology | Outcome |

| Catalyst Selection | Predictive modeling with 2D molecular descriptors. azorobotics.com | Reliable prediction of highly selective asymmetric catalysts, reducing experimental screening. azorobotics.com |

| Prediction of Enantioselectivity | Random Forest algorithm trained on quantum chemically derived molecular descriptors. nih.govnih.gov | Accurate prediction of %ee with a low root-mean-square error. nih.govnih.gov |

| Reaction Optimization | Bayesian optimization algorithms (e.g., NEMO). chemrxiv.org | Identification of optimal reaction conditions for multiple objectives like yield and cost. chemrxiv.org |

| Process Understanding | Analysis of feature importance and partial dependence plots. chemrxiv.org | Identification of the most influential parameters driving reaction outcomes. chemrxiv.org |

Exploration of Unconventional Reaction Media (e.g., Deep Eutectic Solvents, Ionic Liquids)

The use of unconventional reaction media, particularly deep eutectic solvents (DESs) and ionic liquids (ILs), is a growing area of interest in green chemistry and asymmetric catalysis. rsc.orgresearchgate.net DESs, which are mixtures of hydrogen bond donors and acceptors, offer a sustainable alternative to traditional volatile organic solvents. rsc.org They are often biodegradable, non-toxic, and can be prepared from readily available, inexpensive components. rsc.orgnih.gov

Research has shown that asymmetric catalysis can be successfully performed in DESs, sometimes with the DES itself acting as a catalyst or reactant. rsc.org For example, the asymmetric reduction of acetophenone (B1666503) derivatives has been achieved using baker's yeast in a natural deep eutectic solvent (NADES) composed of choline (B1196258) chloride and glycerol, with efficient recycling of the solvent system. nih.gov The unique properties of DESs can influence the outcome of a reaction, and in some cases, they can be part of a supramolecular structure that enhances the sustainability of the process. rsc.org The application of these green solvents in the synthesis of (R)-1-(Quinolin-6-yl)ethan-1-ol could offer significant environmental and economic benefits.

| Unconventional Medium | Composition Example | Application in Asymmetric Synthesis | Advantages |

| Deep Eutectic Solvent (DES) | Choline chloride / Glycerol. nih.gov | Biocatalytic asymmetric reduction of ketones. nih.gov | Sustainable, biodegradable, potential for catalyst/solvent recycling. rsc.orgnih.gov |

| Natural Deep Eutectic Solvent (NADES) | Choline chloride / Glycerol with water. nih.gov | Yeast-mediated reduction of ketones. nih.gov | Eco-friendly, can improve enantioselectivity. nih.gov |

| Chiral Eutectic Solvents | - | Enantioselective transformations. researchgate.net | Acts as both a green medium and an organocatalyst. researchgate.net |

Development of Advanced In Situ Monitoring Techniques for Stereoselective Reactions

The development of advanced in situ monitoring techniques is crucial for understanding and optimizing stereoselective reactions in real-time. These process analytical technologies (PAT) provide valuable kinetic and mechanistic data that can be difficult to obtain through traditional offline analysis.

Mass spectrometry-based methods have emerged as a powerful tool for monitoring reaction intermediates and predicting enantioselectivity. nih.govchemrxiv.org By combining ion mobility separation with delayed reactant labeling, researchers can determine the rate constants for the formation of individual diastereomeric intermediates, thereby revealing the origins of enantioselectivity. nih.govchemrxiv.org This information can then be used to rapidly optimize reaction conditions. nih.gov

Another innovative approach involves monitoring chirality variations during a reaction at the single-molecule level using the chirality-induced spin selectivity (CISS) effect. ucla.eduresearchgate.net This technique allows for the direct, real-time observation of changes in stereochemistry, providing unprecedented insight into reaction mechanisms. ucla.eduresearchgate.net Automated platforms that couple reaction sampling with immediate HPLC-MS analysis are also being developed to provide highly reproducible and accurate reaction profiles for complex reactions. rsc.org These advanced monitoring tools are essential for the rational design and optimization of synthetic routes to chiral compounds like this compound.

Q & A

Q. What are the standard methods for synthesizing (R)-1-(Quinolin-6-yl)ethan-1-ol with high enantiomeric purity?

Enantioselective synthesis can be achieved via biocatalytic reduction using alcohol dehydrogenases (ADHs). For example, ADHs from Lactobacillus brevis or Rhodococcus erythropolis have demonstrated >95% conversion and >99% enantiomeric excess (ee) for structurally similar aryl alcohols. Key steps include:

- Substrate preparation (e.g., ketone precursors like quinolin-6-yl acetophenone).

- Optimization of reaction conditions (pH 7–8, NADPH/NADH cofactors, 25–30°C).

- Purification via chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Temperature | 30°C | Maximizes enzyme activity |

| pH | 7.5 | Stabilizes cofactors |

| Co-solvent | 10% DMSO | Enhances substrate solubility |

Q. How can researchers validate the stereochemical configuration of this compound?

Use a combination of:

- Chiral HPLC : Compare retention times with (S)-enantiomer standards.

- Optical Rotation : Measure [α]D values (e.g., +15° to +25° in chloroform for (R)-enantiomers).

- NMR Spectroscopy : Analyze splitting patterns in NMR (e.g., diastereotopic protons near the chiral center) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in sealed containers at 2–8°C, away from strong acids/bases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate:

- Transition states in asymmetric hydrogenation.

- Electronic effects of the quinoline moiety on reaction pathways.

- Solvent interactions using implicit models (e.g., PCM for ethanol). Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Meta-analysis : Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies).

- Structural analogs : Test derivatives (e.g., fluorinated or methylated quinolines) to isolate substituent effects.

- Reproducibility checks : Validate results across multiple labs with shared protocols .

Q. How does the quinoline ring influence the compound’s stability under oxidative conditions?

Conduct accelerated stability studies:

- Expose the compound to or UV light.

- Monitor degradation via LC-MS (e.g., quinoline N-oxide formation).

- Compare with non-aromatic analogs to isolate ring-specific effects .

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in this compound crystals?

- X-ray Crystallography : Resolve OH···N hydrogen bonds (2.5–3.0 Å).

- FT-IR Spectroscopy : Identify O-H stretching frequencies (3200–3400 cm).

- Hirshfeld Surface Analysis : Quantify intermolecular contacts .

Data Retrieval and Analysis

Q. Which databases provide reliable physicochemical data for this compound?

- PubChem : Molecular weight, solubility, and toxicity (CID: [insert]).

- CAS Common Chemistry : Synthetic pathways and regulatory status (CAS: [insert]).

- ECHA : Hazard classification and safety sheets .

Q. How to design a robust LC-MS/MS method for quantifying trace impurities in this compound?

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile gradient.

- Ionization : ESI+ at 3.5 kV.

- Validation : Include LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (>90%) .

Methodological Challenges

Q. Why do enantioselective syntheses of this compound sometimes yield lower ee in polar solvents?

Polar solvents (e.g., methanol) may disrupt enzyme-substrate interactions. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.